4,6-dimethyl-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-N-phenylpyridine-3-carboxamide
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Overview
Description
4,6-DIMETHYL-N-PHENYL-2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-N-PHENYL-2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridine core: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the phenyl and carbamoyl groups: This step often involves nucleophilic substitution reactions.
Attachment of the sulfanyl group: This can be done through thiolation reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies would be required to confirm these effects.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-N-PHENYL-2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4,6-DIMETHYL-N-PHENYL-2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE: shares similarities with other pyridine derivatives, such as:
Uniqueness
The presence of both the carbamoyl and sulfanyl groups in 4,6-DIMETHYL-N-PHENYL-2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE makes it unique compared to other pyridine derivatives. These functional groups can impart distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H25N3O2S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
4,6-dimethyl-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H25N3O2S/c1-17-15-18(2)26-24(22(17)23(29)27-20-11-7-4-8-12-20)30-16-21(28)25-14-13-19-9-5-3-6-10-19/h3-12,15H,13-14,16H2,1-2H3,(H,25,28)(H,27,29) |
InChI Key |
VXIHZVNQJJPETR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NCCC3=CC=CC=C3)C |
Origin of Product |
United States |
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